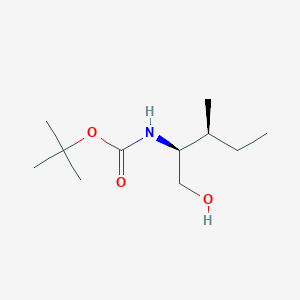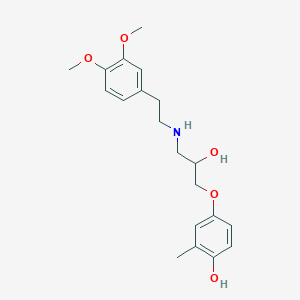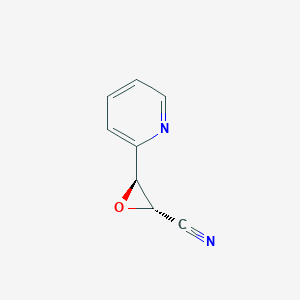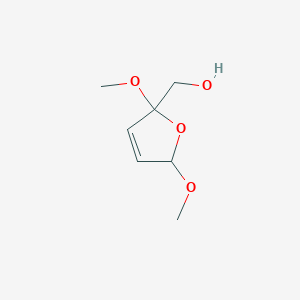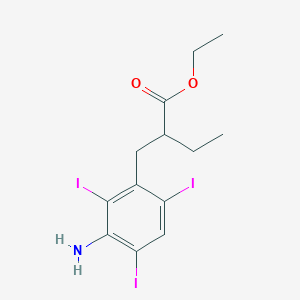![molecular formula C21H14N2O4 B009866 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide CAS No. 104847-99-6](/img/structure/B9866.png)
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, also known as HADBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. HADBA is a derivative of anthraquinone, a natural compound found in various plants, and has been shown to exhibit a range of biological activities. In
作用機序
The mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
生化学的および生理学的効果
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways involved in cell growth and survival. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to modulate the expression of various genes involved in cancer cell growth and survival, including those involved in apoptosis, cell cycle regulation, and angiogenesis.
実験室実験の利点と制限
One of the main advantages of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide for lab experiments is its high potency and selectivity against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival, as well as for developing new cancer treatments. However, one limitation of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is its potential toxicity, as it has been shown to exhibit cytotoxicity against normal cells at high concentrations. Additionally, the mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide. One area of interest is the development of new cancer treatments based on 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, either alone or in combination with other drugs. Another area of interest is the elucidation of the mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, which could lead to the development of more specific and effective cancer treatments. Additionally, further research is needed to determine the potential side effects and toxicity of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, as well as its potential applications in other areas of medicine.
合成法
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide can be synthesized through a multi-step reaction involving the condensation of 4-aminobenzoic acid with 9,10-anthraquinone-2,6-disulfonic acid followed by the reduction of the resulting intermediate. The final product is obtained by acylation of the amine group with 4-chlorobenzoyl chloride. This synthesis method has been optimized for high yield and purity, and the resulting 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been characterized using various analytical techniques.
科学的研究の応用
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for cancer treatment. Additionally, 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting angiogenesis, the process by which new blood vessels form to supply nutrients to tumors.
特性
CAS番号 |
104847-99-6 |
|---|---|
製品名 |
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide |
分子式 |
C21H14N2O4 |
分子量 |
358.3 g/mol |
IUPAC名 |
4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]benzamide |
InChI |
InChI=1S/C21H14N2O4/c22-21(27)11-5-7-12(8-6-11)23-15-9-10-16(24)18-17(15)19(25)13-3-1-2-4-14(13)20(18)26/h1-10,23-24H,(H2,22,27) |
InChIキー |
WNDZTTFGECJHKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)C(=O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



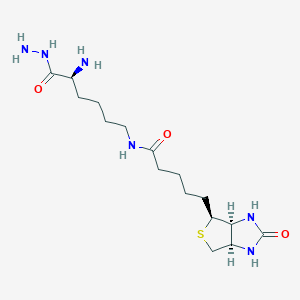
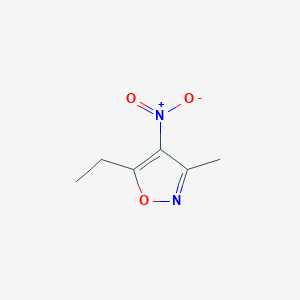
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)
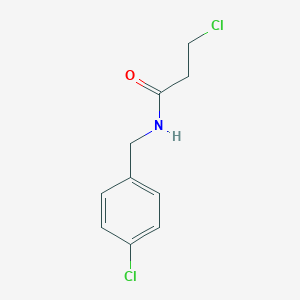
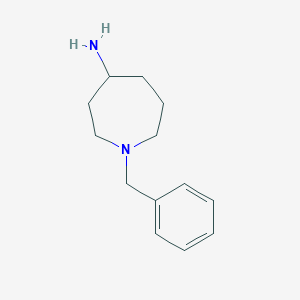
![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)
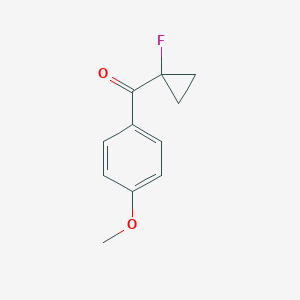
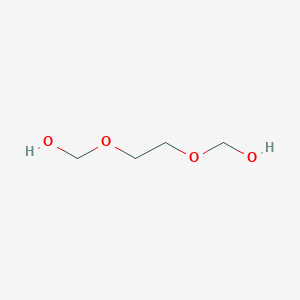
![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)
